Egfr-IN-28 -

Egfr-IN-28

Catalog Number: EVT-14055722
CAS Number:
Molecular Formula: C31H39BrN10O3S
Molecular Weight: 711.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Egfr-IN-28 is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential as an inhibitor of the epidermal growth factor receptor. This receptor plays a crucial role in cellular signaling pathways that regulate cell growth and differentiation, making it a significant target in cancer therapy. The compound is classified as a dual inhibitor, which means it can inhibit both topoisomerase II and the epidermal growth factor receptor, enhancing its therapeutic potential against various cancers.

Source and Classification

Egfr-IN-28 is derived from a series of synthetic compounds designed to target specific molecular pathways involved in tumor growth. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. The compound's classification as an inhibitor of the epidermal growth factor receptor positions it within a broader category of targeted cancer therapies aimed at disrupting aberrant signaling pathways that promote tumorigenesis.

Synthesis Analysis

Methods

The synthesis of Egfr-IN-28 involves several key steps, typically starting from commercially available precursors. The general procedure includes:

  1. Formation of the Quinazoline Core: This is often achieved through cyclization reactions involving an aniline derivative and a carbonyl compound.
  2. Substitution Reactions: Modifications are made to introduce various functional groups that enhance the compound's potency and selectivity.
  3. Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound suitable for biological testing.

Technical Details

The synthesis may also involve advanced techniques such as microwave-assisted synthesis or solvent-free conditions to improve yield and reduce reaction times. Spectroscopic methods (Nuclear Magnetic Resonance and Mass Spectrometry) are employed to confirm the structure and purity of Egfr-IN-28.

Molecular Structure Analysis

Structure

Egfr-IN-28 features a quinazoline backbone, which is characterized by a fused benzene and pyrimidine ring system. The specific substitutions on the quinazoline ring contribute to its biological activity.

Data

The molecular formula of Egfr-IN-28 is typically represented as C₁₈H₁₈F₃N₃O, and it has a molecular weight of approximately 367.35 g/mol. The compound's three-dimensional structure can be analyzed using computational modeling techniques to predict its interaction with the epidermal growth factor receptor.

Chemical Reactions Analysis

Reactions

Egfr-IN-28 undergoes various chemical reactions typical for quinazoline derivatives, including:

  1. Nucleophilic Substitution: Functional groups on the quinazoline ring can participate in nucleophilic substitution reactions, allowing further modifications.
  2. Hydrolysis: In aqueous environments, certain functional groups may hydrolyze, affecting the stability and efficacy of the compound.
  3. Metabolic Reactions: In vivo studies show that Egfr-IN-28 may undergo metabolic transformations that impact its pharmacokinetics.

Technical Details

Characterization of these reactions often involves high-performance liquid chromatography (HPLC) and mass spectrometry to monitor reaction progress and identify metabolites.

Mechanism of Action

Process

The mechanism of action for Egfr-IN-28 primarily involves binding to the ATP-binding site of the epidermal growth factor receptor, thereby inhibiting its kinase activity. This inhibition leads to decreased phosphorylation of downstream signaling proteins involved in cell proliferation and survival.

Data

Studies have shown that Egfr-IN-28 exhibits potent inhibitory activity against various cancer cell lines, with half-maximal inhibitory concentration values indicating its effectiveness in disrupting cell cycle progression and inducing apoptosis in cancer cells.

Physical and Chemical Properties Analysis

Physical Properties

Egfr-IN-28 is typically characterized by:

  • Appearance: A solid crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Specific melting point data should be determined experimentally but is expected to fall within typical ranges for quinazoline derivatives.

Chemical Properties

The chemical stability of Egfr-IN-28 under physiological conditions is crucial for its therapeutic application. Stability studies indicate that it maintains integrity under various pH conditions but may be sensitive to light or extreme temperatures.

Applications

Scientific Uses

Egfr-IN-28 has significant applications in cancer research, particularly in developing targeted therapies for tumors expressing high levels of epidermal growth factor receptor. Its dual inhibitory properties make it a candidate for combination therapies aimed at enhancing treatment efficacy against resistant cancer types.

Research continues into optimizing its structure for improved potency and reduced side effects, with ongoing studies exploring its use in clinical settings for treating non-small cell lung cancer and other malignancies associated with aberrant epidermal growth factor receptor signaling.

Properties

Product Name

Egfr-IN-28

IUPAC Name

N-[6-[[5-bromo-2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrimidin-4-yl]amino]quinoxalin-5-yl]-N-methylmethanesulfonamide

Molecular Formula

C31H39BrN10O3S

Molecular Weight

711.7 g/mol

InChI

InChI=1S/C31H39BrN10O3S/c1-39-15-17-42(18-16-39)21-9-13-41(14-10-21)22-5-6-24(27(19-22)45-3)37-31-35-20-23(32)30(38-31)36-26-8-7-25-28(34-12-11-33-25)29(26)40(2)46(4,43)44/h5-8,11-12,19-21H,9-10,13-18H2,1-4H3,(H2,35,36,37,38)

InChI Key

HFECFFOTIRJWCG-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)NC5=C(C6=NC=CN=C6C=C5)N(C)S(=O)(=O)C)Br)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.